molecular formula C8H3F2NO2 B1432599 6-Cyano-2,3-difluorobenzoic acid CAS No. 1500493-39-9

6-Cyano-2,3-difluorobenzoic acid

Cat. No.: B1432599
CAS No.: 1500493-39-9
M. Wt: 183.11 g/mol
InChI Key: FPFQUIOJLXUNFB-UHFFFAOYSA-N
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Description

6-Cyano-2,3-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzoic acid derivative. Here is a general synthetic route:

    Starting Material: 2,3-Difluorobenzoic acid.

    Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent like iron powder in acidic conditions.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl).

    Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) to introduce the cyano group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The benzoic acid moiety can be further oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 6-amino-2,3-difluorobenzoic acid.

    Oxidation: Formation of more oxidized benzoic acid derivatives.

Scientific Research Applications

6-Cyano-2,3-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Cyano-2,3-difluorobenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group can interact with active sites, while the fluorine atoms can enhance binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    6-Cyano-2-fluorobenzoic acid: Contains only one fluorine atom, which may alter its reactivity and binding properties.

    6-Cyano-3-fluorobenzoic acid: Similar structure but different fluorine positioning, affecting its chemical behavior.

Uniqueness

6-Cyano-2,3-difluorobenzoic acid is unique due to the combination of the cyano group and two fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific reactivity and binding characteristics.

Properties

IUPAC Name

6-cyano-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQUIOJLXUNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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